molecular formula C16H17N3O7S2 B2706089 (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887211-01-0

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2706089
CAS No.: 887211-01-0
M. Wt: 427.45
InChI Key: AGWOBFCXXHFDQW-VLGSPTGOSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,4-dioxine ring, a benzo[d]thiazole ring, a carbonyl group, an imino group, and a sulfamoyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the 1,4-dioxine and benzo[d]thiazole rings. These rings could impart rigidity to the molecule and influence its reactivity. The electron-withdrawing carbonyl, imino, and sulfamoyl groups could also affect the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities : This study explores the synthesis of thiazole derivatives with potential antimicrobial properties. The synthesized compounds were tested for their antimicrobial activity against various bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Wardkhan et al., 2008).

Catalysis and Synthesis Methods

A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo(d)imidazol-2- ylamino)(Aryl)methylthio)acetates : This research describes a one-pot synthesis method involving ethyl 2-mercaptoacetate, showcasing an efficient and environmentally friendly method for producing novel compounds that might be used as precursors for fungicides or peptide derivatives (Kalhor, 2015).

Reaction Mechanisms and Derivative Synthesis

Reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate : This study outlines the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through various methods, contributing to the understanding of reaction mechanisms and the synthesis of thiazolidine derivatives (Aly et al., 2014).

Antioxidant and Antitumor Evaluation

Synthesis, Characterization, Antioxidant and Antitumor Evaluation of Some New Thiazolidine and Thiazolidinone Derivatives : This research investigates the synthesis of thiazolidine and thiazolidinone derivatives, evaluating their antioxidant and antitumor activities. Some compounds showed promising activities, suggesting their potential application in medicinal chemistry for developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).

Anti-inflammatory Properties

Anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II) and Zn(II) complexes : This study focuses on the synthesis of a specific thiophene derivative and its metal complexes, evaluating their antioxidant, analgesic, and anti-rheumatic effects. The findings highlight the compound's potential application in treating rheumatic diseases (Sherif & Hosny, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s hard to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as medicine or materials science, further studies could be conducted to optimize its properties and evaluate its performance .

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-2-25-14(20)8-19-11-4-3-10(28(17,22)23)7-13(11)27-16(19)18-15(21)12-9-24-5-6-26-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWOBFCXXHFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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